molecular formula C8H17N3O3 B3116244 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane CAS No. 215181-72-9

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

Cat. No.: B3116244
CAS No.: 215181-72-9
M. Wt: 203.24 g/mol
InChI Key: QCKRVSYHRAABCY-UHFFFAOYSA-N
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Description

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane (CAS: 215181-72-9) is a triethylene glycol derivative functionalized with an azide group. Its molecular formula is C₇H₁₅N₃O₃, with a molecular weight of 203.24 g/mol . Structurally, it consists of an ethoxyethoxyethoxy chain terminated by an azide group, making it a key reagent in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

For example, 2-(2-Azidoethoxy)ethanol is prepared by reacting 2-(2-chloroethoxy)ethanol with NaN₃ (98% yield) .

Applications: Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, facilitating bioconjugation in drug delivery, biomaterial modification, and radiopharmaceuticals .

Properties

IUPAC Name

1-azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-2-12-5-6-14-8-7-13-4-3-10-11-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKRVSYHRAABCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251643
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215181-72-9
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215181-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can be synthesized through a multi-step process involving the reaction of ethylene oxide derivatives with sodium azide. The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the azido group without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane primarily undergoes click reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, forming triazole rings .

Common Reagents and Conditions:

Major Products: The major product of the azide-alkyne cycloaddition reaction is a 1,2,3-triazole derivative, which is a stable and biocompatible compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₇N₃O₃
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 215181-72-9
  • Physical State : Colorless liquid at room temperature

The compound features an azide functional group that facilitates its participation in specific chemical reactions, particularly the azide-alkyne cycloaddition, known as the Huisgen cycloaddition. This reaction is characterized by its efficiency and specificity, yielding stable triazole derivatives which are non-toxic and biocompatible.

Chemistry

  • Synthesis of Complex Molecules : 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is extensively used in synthesizing complex organic molecules and polymers through click chemistry. The azide group allows for straightforward coupling with alkynes to form triazoles, which are crucial intermediates in organic synthesis .

Biology

  • Bioconjugation : The compound's ability to selectively label biomolecules makes it an essential tool in bioconjugation studies. Researchers utilize it to track and study biological interactions without disrupting native biological processes .
  • Bioorthogonal Reactions : Its azide group enables bioorthogonal reactions that allow for the selective labeling of biomolecules. This property is particularly useful in imaging studies and understanding cellular processes.

Medicine

  • Drug Delivery Systems : this compound is being explored for developing targeted drug delivery systems. The stability of the triazole products formed from click reactions enhances the efficacy of therapeutic agents by allowing them to selectively bind to specific cellular components .
  • Diagnostic Tools : The compound can be utilized in creating imaging probes that provide insights into biological processes at the molecular level .

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane in click chemistry involves the formation of a highly reactive azide group that readily reacts with alkynes in the presence of a copper(I) catalyst. This reaction forms a stable triazole ring, which is resistant to metabolic degradation and provides a strong covalent bond .

Comparison with Similar Compounds

1-Azido-2-(2-methoxyethoxy)ethane (CAS: 74654-06-1)

  • Molecular Formula : C₅H₁₁N₃O₂
  • Molecular Weight : 189.21 g/mol .
  • Key Differences :
    • Shorter ethoxy chain (methoxyethoxy vs. ethoxyethoxyethoxy).
    • Lower molecular weight and hydrophilicity compared to the target compound.
  • Applications : Used as a smaller PEG-azide linker for surface functionalization .

1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane (CAS: 1351974-21-4)

  • Molecular Formula : C₆H₁₂FN₃O₂
  • Molecular Weight : 177.18 g/mol .
  • Reduced hydrophilicity due to fluorine’s hydrophobic nature.
  • Applications : Suited for ¹⁸F-labeling in radiochemistry .

Azido-PEG5-Azide (CAS: 356046-26-9)

  • Molecular Formula : C₈H₁₆N₆O₃
  • Molecular Weight : 244.25 g/mol .
  • Key Differences :
    • Longer PEG chain (five ethoxy units) increases solubility and steric bulk.
    • Dual azide terminals enable crosslinking applications.
  • Applications: Polymer chemistry and nanomaterial synthesis .

1-Azido-2-(2-iodoethoxy)ethane

  • Molecular Formula : C₄H₈IN₃O
  • Molecular Weight: Not explicitly provided, but estimated ~241.03 g/mol (based on C₄H₈IN₃O).
  • Key Differences :
    • Iodo substituent enables further functionalization via nucleophilic substitution .
    • Higher reactivity compared to ethoxy/azide derivatives .
  • Applications : Intermediate in synthesizing radiolabeled compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Storage Conditions
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 203.24 Azide, triethylene glycol Bioconjugation, drug delivery 2–8°C
1-Azido-2-(2-methoxyethoxy)ethane C₅H₁₁N₃O₂ 189.21 Azide, diethylene glycol Surface functionalization -20°C (analogous)
1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane C₆H₁₂FN₃O₂ 177.18 Azide, fluoroethyl Radiopharmaceuticals (¹⁸F labeling) Not specified
Azido-PEG5-Azide C₈H₁₆N₆O₃ 244.25 Dual azide, hexaethylene glycol Polymer crosslinking Room temperature
1-Azido-2-(2-iodoethoxy)ethane C₄H₈IN₃O ~241.03 Azide, iodoethyl Radiolabeling intermediates 2–8°C (analogous)

Research Findings and Trends

  • Reactivity : Longer PEG chains (e.g., Azido-PEG5-Azide) improve solubility but reduce reaction rates due to steric hindrance . Fluorinated analogs exhibit unique reactivity for radioisotope incorporation .
  • Safety : Azides are thermally sensitive; storage at low temperatures (2–8°C) is critical to prevent decomposition .
  • Synthetic Efficiency : Sodium azide-based substitutions yield >90% efficiency for short-chain derivatives, while iodinated analogs require reflux with NaI .

Biological Activity

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane, also known as Azido-PEO4-Et, is a compound that incorporates an azido group linked to a polyethylene glycol (PEG) chain. This article reviews its biological activity, applications in research, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₂H₂₄N₆O₅
Molecular Weight: 332.356 g/mol
CAS Number: 215181-72-9

The compound features a linear structure with an azido group at one end, followed by a four-unit PEG chain and an ethyl group at the other end. The PEG portion enhances solubility and biocompatibility, making it suitable for various biomedical applications.

Biological Activity

This compound exhibits several notable biological activities, primarily due to its azido functionality:

  • Bioconjugation : The azido group allows for selective labeling and tracking of biomolecules through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the formation of stable triazole linkages with biomolecules such as proteins and drugs .
  • Drug Delivery : The compound is utilized in drug delivery systems where it can be conjugated to therapeutic agents. Its hydrophilic nature aids in enhancing the bioavailability of poorly soluble drugs.
  • Diagnostics : Azido-PEGs are employed in imaging techniques, allowing for the visualization of biomolecules in live cells or tissues. This property is critical for developing diagnostic tools and understanding cellular processes .

Case Study 1: Click Chemistry Applications

A study demonstrated the utility of Azido-PEO4-Et in bioconjugation processes. The azido group was successfully reacted with alkynes on target biomolecules, resulting in high yields of conjugates suitable for further biological analysis. The efficiency of this method highlights the potential for using Azido-PEO4-Et in developing targeted therapies and diagnostic agents .

Case Study 2: Drug Delivery Systems

Research involving Azido-PEO4-Et as a linker in drug delivery systems showed improved pharmacokinetics and targeted delivery of chemotherapeutic agents. The PEGylation reduced renal clearance and enhanced circulation time in vivo, which is crucial for maximizing therapeutic efficacy while minimizing side effects .

Comparative Analysis of Similar Compounds

Compound NameStructureMain ApplicationReference
Azido-PEG5-azideAzido-PEG5PROTAC synthesis
Azido-Gold NanoparticlesAzido-GoldImaging and drug delivery
Azido-TeroligomerAzido-TeroligomerStabilizer for siRNA delivery

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, substituting a halogenated precursor (e.g., 1-bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane) with sodium azide under controlled temperatures (40–60°C) in polar aprotic solvents like DMF or DMSO. Yield optimization requires monitoring reaction time, stoichiometric ratios (azide:halide >1.2:1), and inert atmosphere to prevent azide decomposition. Characterization via 1^1H/13^13C NMR and FT-IR confirms the azide group (N3_3) absorption at ~2100 cm1^{-1} .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies ethoxy and ethyleneoxy proton environments (δ 3.5–3.7 ppm for -OCH2_2CH2_2O-; δ 1.2 ppm for terminal -OCH2_2CH3_3). 13^13C NMR resolves carbons adjacent to oxygen atoms (δ 70–75 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (203.24 g/mol) and isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) show decomposition via azide group hydrolysis. Long-term storage recommendations include anhydrous conditions (desiccants), amber glass vials to prevent photodegradation, and temperatures ≤4°C. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS track degradation products like amines or ethylene glycol derivatives .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in CuAAC (Click) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for azide-alkyne cycloaddition. Solvent effects (e.g., water vs. THF) are simulated using the Polarizable Continuum Model (PCM). Molecular dynamics simulations assess steric hindrance from the ethoxyethoxy side chain, which may slow reaction kinetics. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) reconciles computational predictions .

Q. How can contradictory data on the compound’s cytotoxicity be resolved in drug delivery studies?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., MTT vs. LDH) may arise from differences in cell lines, exposure times, or azide decomposition byproducts. A tiered approach includes:

  • Metabolite Profiling : LC-MS/MS identifies degradation products like 2-(2-(2-ethoxyethoxy)ethoxy)ethylamine.
  • Dose-Response Curves : IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (24–72 hr exposure).
  • Mechanistic Studies : ROS assays and apoptosis markers (e.g., caspase-3) clarify toxicity pathways .

Q. What advanced separation techniques optimize purification of this azide from oligomeric byproducts?

  • Methodological Answer : Size-exclusion chromatography (SEC) with THF as the mobile phase separates the monomer (MW 203.24) from dimers/trimers. Preparative HPLC with gradient elution (water:acetonitrile 90:10 to 50:50) achieves >98% purity. For scale-up, simulated moving bed (SMB) chromatography improves throughput. Purity validation via 1^1H NMR integration (azide proton vs. ether backbone) and MALDI-TOF ensures absence of higher oligomers .

Q. How do solvent polarity and temperature affect its degradation kinetics?

  • Methodological Answer : Pseudo-first-order kinetics studies in solvents (water, DMSO, ethanol) at 25–60°C reveal:

  • Hydrolysis : Dominant in aqueous media, with rate constants (k) increasing with temperature (Ea_a ~50 kJ/mol).
  • Thermal Decomposition : In non-polar solvents (e.g., toluene), azide degradation follows Arrhenius behavior, monitored via in-situ FT-IR. Data analysis using the Eyring equation correlates entropy/enthalpy changes with solvent dielectric constants .

Methodological Considerations for Contradictory Data

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to isolate variables (e.g., pH, solvent) affecting synthesis yield or stability .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify outliers in conflicting datasets, followed by targeted replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
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1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

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